molecular formula C27H34N2O6 B13721345 4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione

4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione

Cat. No.: B13721345
M. Wt: 482.6 g/mol
InChI Key: LVRUSDSRCNJXGN-UHFFFAOYSA-N
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Description

The compound “MFCD31735707” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD31735707” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions that may include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to achieve the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of “MFCD31735707” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, ensuring high throughput and minimal waste. Advanced techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD31735707” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD31735707” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD31735707” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological responses. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

“MFCD31735707” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD31735708” and “MFCD31735709”.

    Uniqueness: “MFCD31735707” may exhibit distinct properties, such as higher stability, greater reactivity, or specific biological activities that set it apart from its analogs.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

tert-butyl N-[3-[4-[3-[(1,3-dioxo-2-benzofuran-4-yl)oxy]propyl]-N-methylanilino]propyl]-N-methylcarbamate

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29(5)17-8-16-28(4)20-14-12-19(13-15-20)9-7-18-33-22-11-6-10-21-23(22)25(31)34-24(21)30/h6,10-15H,7-9,16-18H2,1-5H3

InChI Key

LVRUSDSRCNJXGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN(C)C1=CC=C(C=C1)CCCOC2=CC=CC3=C2C(=O)OC3=O

Origin of Product

United States

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